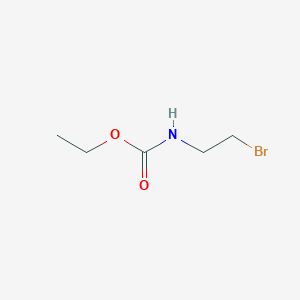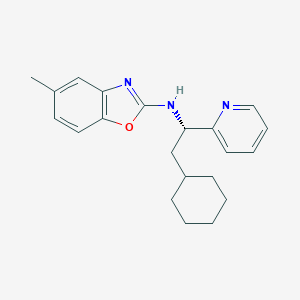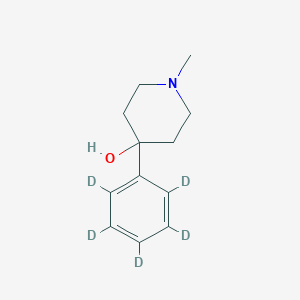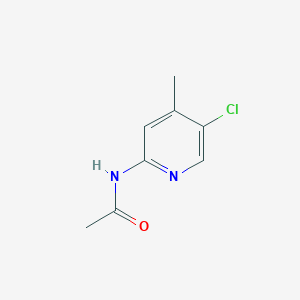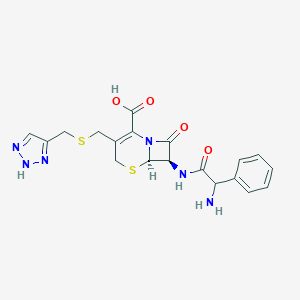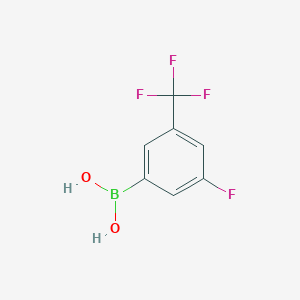
氯甲基丙基碳酸酯
描述
Chloromethyl Propyl Carbonate (CAS Number: 35273-90-6) is a chemical compound with the molecular formula C5H9ClO3 . It has a molecular weight of 152.58 g/mol . It is used as an intermediate in the synthesis of Tenofovir, an antiviral medication used to treat chronic hepatitis B and to prevent and treat HIV .
Synthesis Analysis
The synthesis of Chloromethyl Propyl Carbonate involves a method that includes the illumination reaction of dimethyl carbonate and chlorine at 0-5°C, followed by the addition of a catalyst and the reaction of chlorodimethyl carbonate and isopropanol at 70-100°C . The reaction is characterized by low energy consumption, high raw material recycling, and utilization rate .Molecular Structure Analysis
The InChI code for Chloromethyl Propyl Carbonate is1S/C5H9ClO3/c1-2-3-8-5(7)9-4-6/h2-4H2,1H3 . The Canonical SMILES structure is CCCOC(=O)OCCl . Chemical Reactions Analysis
Chloromethyl Propyl Carbonate is involved in chloromethylation reactions . Chloromethylation is a key step in the synthesis of many pharmaceuticals and fine chemicals. The reaction involves the addition of a chloromethyl group to an aromatic compound .Physical And Chemical Properties Analysis
Chloromethyl Propyl Carbonate is a liquid at room temperature . It has a topological polar surface area of 35.5 Ų and a complexity of 84.3 .科学研究应用
Pharmaceutical Synthesis
Chloromethyl Propyl Carbonate is utilized as an intermediate in the synthesis of various pharmaceutical compounds. It plays a crucial role in the production of antiviral drugs, particularly those used in the treatment of HIV and hepatitis B. The compound is involved in the esterification processes that enhance the bioavailability of certain medications .
Polymer Production
In the field of polymer chemistry, Chloromethyl Propyl Carbonate serves as a reactive intermediate for modifying the properties of polymers. It is used in the chloromethylation of aromatic compounds, which are key intermediates in creating specialized polymers with desired characteristics for industrial applications .
Environmental Science
Chloromethyl Propyl Carbonate is involved in environmental science research, particularly in the study of microbially induced carbonate precipitation. This process has potential applications in pollution control, soil and subsurface strengthening, and remediation of heavy metal–polluted environments .
Analytical Chemistry
In analytical chemistry, Chloromethyl Propyl Carbonate is used as a standard in chromatography and mass spectrometry. It helps in determining the strength, quality, purity, and identity of chemical substances during the analysis .
Biochemistry
The compound is also significant in biochemistry research. It is used in proteomics and other biochemical studies to understand the interactions and functions of biological molecules. It aids in the exploration of biochemical pathways and the discovery of new therapeutic targets .
Industrial Processes
Chloromethyl Propyl Carbonate is applied in various industrial processes, including the synthesis of other chemicals. It is used in methods that require mild reaction conditions and environmentally friendly catalysts, contributing to the advancement of green chemistry practices .
Bioengineering
Lastly, in the field of bioengineering, Chloromethyl Propyl Carbonate is explored for its potential in creating biocompatible materials. These materials can be used in medical devices and implants, offering improved compatibility with biological tissues .
作用机制
Target of Action
Chloromethyl Propyl Carbonate (CMPC) is primarily used as an organic synthesis intermediate . It is a key intermediate in the synthesis of various pharmaceuticals, including antiviral and hepatitis B drugs .
Mode of Action
The mode of action of CMPC involves its use as a chloromethylating agent. In the presence of a catalyst such as zinc iodide, CMPC can undergo a reaction with aromatic compounds to yield chloromethyl derivatives . This process is known as chloromethylation .
Biochemical Pathways
It is known that the chloromethyl derivatives produced from the chloromethylation process can be transformed into a variety of fine chemicals, polymers, and pharmaceuticals .
Pharmacokinetics
As an intermediate in drug synthesis, the pharmacokinetic properties of the final drug product would be more relevant to therapeutic applications .
Result of Action
The result of CMPC’s action is the production of chloromethyl derivatives, which are key intermediates in the synthesis of various pharmaceuticals . These derivatives can be further processed to produce a range of therapeutic agents, including antiviral and hepatitis B drugs .
Action Environment
The efficacy and stability of CMPC’s action can be influenced by various environmental factors. For instance, the chloromethylation process is typically carried out under mild conditions and in an inert atmosphere . Additionally, CMPC is sensitive to moisture, indicating that the reaction environment needs to be carefully controlled to prevent degradation .
安全和危害
未来方向
属性
IUPAC Name |
chloromethyl propyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3/c1-2-3-8-5(7)9-4-6/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIKAFFCTCQLQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626724 | |
| Record name | Chloromethyl propyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl Propyl Carbonate | |
CAS RN |
35273-90-6 | |
| Record name | Chloromethyl propyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00626724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

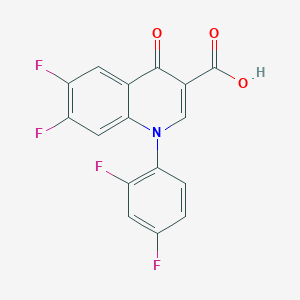
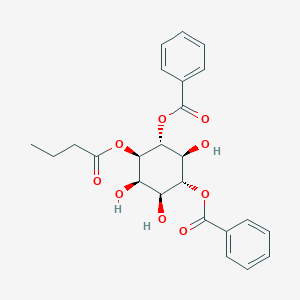

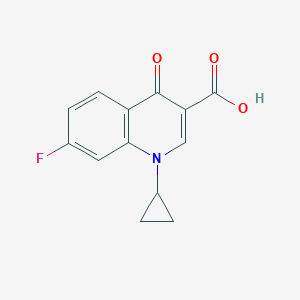
![[(1S,2S)-4,4-Diethoxy-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B125423.png)
